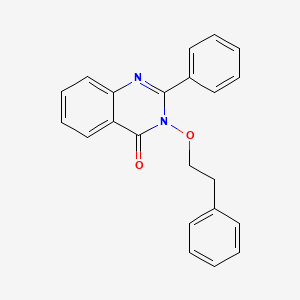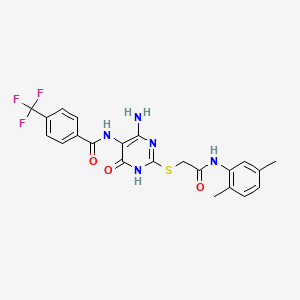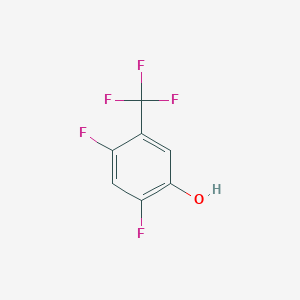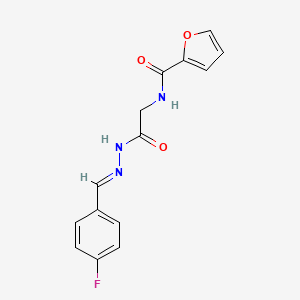
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O5 and its molecular weight is 468.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Novel Synthesis Methods : A novel synthetic approach for the creation of oxalamides, including N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, has been developed. This method involves a one-pot synthesis technique that simplifies and increases the yield of oxalamide compounds (Mamedov et al., 2016).
Catalytic Applications : This compound has been utilized in the development of ligands for copper-catalyzed coupling reactions, demonstrating its potential in enhancing chemical synthesis processes (Chen et al., 2023).
Crystal Structure Analysis : The detailed crystal structure analysis of related compounds, such as dimethomorph which contains a morpholine ring similar to this compound, offers insights into molecular configurations and interactions, aiding in the understanding of its chemical properties (Kang et al., 2015).
Molecular Interaction Studies
Binding and Activity Investigations : Studies on similar compounds have been conducted to understand their molecular interactions, binding activities, and receptor engagements. For instance, investigations into the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors provide valuable insights into the pharmacological potential and receptor binding characteristics of this compound (Shim et al., 2002).
Receptor Antagonism Research : Research into receptor antagonism has been conducted using structurally similar compounds, shedding light on the potential receptor-targeted activities of this compound. These studies have implications for understanding its role in modulating physiological processes such as sleep, stress, and arousal (Dugovic et al., 2009).
Metabolism and Pharmacokinetics Studies : The metabolism of structurally related compounds, such as HM-30181, has been studied in animal models. This research provides insights into how this compound might be metabolized and its pharmacokinetic properties (Paek et al., 2006).
Computational Chemistry Applications : Computational studies, such as 7Li NMR spectroscopy and molecular modeling, have been conducted on compounds with morpholine groups, which are similar to this compound. These studies provide valuable information on the chemical behavior and potential applications of this compound in various fields (Rezaeivala et al., 2021).
Propriétés
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O5/c1-28-9-8-18-14-17(4-7-21(18)28)22(29-10-12-34-13-11-29)16-26-24(30)25(31)27-20-6-5-19(32-2)15-23(20)33-3/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVPFPGLYYRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2466175.png)

![N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2466180.png)
![3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466181.png)

![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2466184.png)

![7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide](/img/structure/B2466187.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2466188.png)
![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)
